molecular formula C10H20O6 B12378419 n-Butyl |A-D-fructofuranoside

n-Butyl |A-D-fructofuranoside

Cat. No.: B12378419
M. Wt: 236.26 g/mol
InChI Key: XRGRZXPJJVQDJO-IMSYWVGJSA-N
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Description

n-Butyl α-D-fructofuranoside is a compound isolated from the root barks of Ulmus davidiana var. japonica, a traditional Korean medicinal plant. This compound has garnered attention due to its ability to enhance Nrf2 activity through the activation of JNK, exhibiting significant anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl α-D-fructofuranoside typically involves the reaction of α-D-fructofuranose with n-butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the glycosidic bond between the fructofuranose and the n-butyl group.

Industrial Production Methods

Industrial production of n-Butyl α-D-fructofuranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Butyl α-D-fructofuranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in the fructofuranoside moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted fructofuranosides depending on the reagents used.

Scientific Research Applications

n-Butyl α-D-fructofuranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Butyl α-D-fructofuranoside involves the activation of the Nrf2 pathway through the phosphorylation of JNK. This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes play a crucial role in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Catechin-3-O-α-L-rhamnopyranoside
  • α-Nigerose
  • Procyanidin B3

Uniqueness

n-Butyl α-D-fructofuranoside is unique among its similar compounds due to its distinctive structure and its ability to activate Nrf2 in a reactive oxygen species-independent manner. This unique property makes it a promising candidate for the prevention and treatment of various inflammatory diseases .

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1

InChI Key

XRGRZXPJJVQDJO-IMSYWVGJSA-N

Isomeric SMILES

CCCCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO

Canonical SMILES

CCCCOC1(C(C(C(O1)CO)O)O)CO

Origin of Product

United States

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